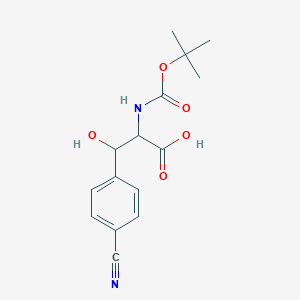

Boc-D-threo-3-(4-cyanophenyl)serine

Description

BenchChem offers high-quality Boc-D-threo-3-(4-cyanophenyl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(4-cyanophenyl)serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)12(18)10-6-4-9(8-16)5-7-10/h4-7,11-12,18H,1-3H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKVSTYQCCCVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)C#N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-D-threo-3-(4-cyanophenyl)serine chemical properties

Topic: Boc-D-threo-3-(4-cyanophenyl)serine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Synthetic Methodology, and Application in Peptidomimetics[1]

Executive Summary

Boc-D-threo-3-(4-cyanophenyl)serine (CAS: 1028281-09-5) is a highly specialized non-canonical amino acid used primarily in the synthesis of protease inhibitors, receptor agonists, and complex peptidomimetics. Distinguished by its D-threo (2R, 3S) stereochemistry and the para-cyano electronic handle, this compound serves as a critical chiral building block. The threo configuration mimics the stereochemical display found in bioactive natural products (e.g., vancomycin, norepinephrine), while the nitrile group provides a versatile orthogonal reactivity point for late-stage diversification (e.g., conversion to amidines or tetrazoles).

This guide provides a rigorous analysis of its chemical properties, validated synthetic protocols, and handling requirements for high-fidelity drug discovery campaigns.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)-3-hydroxypropanoic acid |

| Common Name | Boc-D-threo-3-(4-cyanophenyl)serine |

| CAS Number | 1028281-09-5 |

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.32 g/mol |

| Stereochemistry | D-threo [Absolute Config: (2R, 3S)] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Predicted) | Carboxyl: ~3.2 |

| Melting Point | 145–150 °C (Decomposes) |

| Storage | 2–8 °C, Desiccated (Hygroscopic) |

Structural & Stereochemical Analysis[2]

The biological activity of phenylserine derivatives is governed strictly by their stereochemistry. The "threo" designation implies an anti relationship between the amino and hydroxyl groups in the Fischer projection, similar to the natural amino acid Threonine.

-

D-threo Configuration: For phenylserine derivatives, the D-threo isomer corresponds to the (2R, 3S) absolute configuration. This is the enantiomer of the L-threo form (2S, 3R) found in allo-threonine.

-

Structural Significance: The (2R) center dictates the backbone trajectory in peptide helices (often inducing turns in L-peptide chains), while the (3S) hydroxyl group provides a specific H-bond donor/acceptor site often required for enzyme active site binding.

Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the D-threo target and its diastereomers.

Figure 1: Stereochemical map showing the relationship between the target D-threo isomer and its chiral counterparts. The (2R, 3S) configuration is critical for specific receptor binding profiles.

Synthetic Methodology

The synthesis of threo-phenylserines is non-trivial due to the need to control two contiguous chiral centers simultaneously. The industrial standard relies on the Copper(II)-mediated Aldol Condensation , which thermodynamically favors the threo diastereomer over the erythro form.

Protocol: Cu(II)-Mediated Asymmetric Aldol Synthesis

Objective: Synthesis of the D-threo scaffold from glycine and 4-cyanobenzaldehyde.

Step 1: Formation of the Glycine-Copper Complex

-

Reagents: Glycine (1.0 eq), CuSO₄·5H₂O (0.5 eq), NaOH (2.2 eq), Water.

-

Procedure: Dissolve glycine in aqueous NaOH. Add copper sulfate solution slowly. The solution turns deep blue, indicating the formation of the bis(glycinato)copper(II) complex.

-

Mechanism: The copper atom chelates the glycine amine and carboxylate, increasing the acidity of the

-protons and providing a rigid template for the incoming aldehyde.

Step 2: Aldol Condensation

-

Reagents: 4-Cyanobenzaldehyde (1.1 eq), Base (KOH or NaOH).

-

Conditions: React at 15–25 °C for 12–24 hours.

-

Selectivity: The bulky phenyl ring of the aldehyde approaches the glycine enolate trans to the existing carboxylate group to minimize steric strain, predominantly yielding the threo isomer (>90:10 dr).

-

Workup: The copper is removed by ion-exchange chromatography (Chelex resin) or precipitation with H₂S/Thioacetamide (less common in pharma due to metal scavenging requirements).

Step 3: Chemical Resolution & Boc Protection

Since the copper method yields the racemic DL-threo mixture, a resolution step is required.

-

Resolution: Enzymatic resolution using Penicillin G Acylase or fractional crystallization with chiral acids (e.g., tartaric acid) isolates the D-isomer.

-

Protection:

-

Suspend the free amino acid in Water/Dioxane (1:1).

-

Add NaHCO₃ (2.0 eq) followed by Boc₂O (1.1 eq).

-

Stir at RT for 12h. Acidify to pH 3 with KHSO₄ and extract with Ethyl Acetate.

-

Visualization: Synthetic Workflow

Figure 2: Step-wise synthetic pathway leveraging the thermodynamic stability of the threo-copper intermediate to ensure diastereoselectivity.

Reactivity & Protection Strategy

For researchers incorporating this residue into peptides, understanding its specific reactivity profile is crucial to prevent side reactions.

The 4-Cyano Group (Nitrile)

The para-cyano group is chemically robust under standard Fmoc/Boc peptide synthesis conditions (TFA, Piperidine, DIEA). However, it serves as a valuable "latent" functional group:

-

Pinner Reaction: Treatment with HCl/MeOH converts the nitrile to an imidate, which can be aminated to form an amidine (mimicking Arginine). This is widely used in thrombin and Factor Xa inhibitors.

-

Click Chemistry: Reaction with sodium azide forms a tetrazole , a bioisostere for a carboxylic acid with better metabolic stability.

-

Reduction: Hydrogenation yields the benzyl amine.

The -Hydroxyl Group

The secondary alcohol at the

-

Oxazoline Formation: Under strong activation conditions (e.g., SOCl₂ or high temperatures with carbodiimides), the carbonyl oxygen of the Boc group can attack the

-carbon, displacing the hydroxyl group to form an oxazoline. This inverts the stereochemistry at the-

Mitigation: Use mild coupling reagents (HATU/HOAt) and avoid excess base.

-

-

O-Protection: For long syntheses, use the O-tert-butyl (OtBu) or O-benzyl (OBzl) protected variant to prevent O-acylation during peptide coupling.

Applications in Drug Discovery[3]

Protease Inhibitors

The 4-cyanophenylserine motif is a structural chimera of Tyrosine and Phenylalanine.

-

Mechanism: The hydroxyl group can displace water molecules in the active site, while the cyano group can accept hydrogen bonds or interact with S1 pockets in serine proteases.

-

Case Study: Used in the design of Urokinase-type Plasminogen Activator (uPA) inhibitors, where the 4-amidinophenylalanine derivative (derived from the cyano precursor) binds to the specificity pocket.

Antibiotic Scaffolds

Many non-ribosomal peptides (e.g., Vancomycin, Teicoplanin) contain D-threo-3-hydroxyphenylglycine or D-threo-3-phenylserine residues.

-

Role: These residues provide rigidification to the peptide backbone, locking it into the bioactive conformation required for binding to the D-Ala-D-Ala terminus of bacterial cell walls.

References

-

PubChem. (2024). D-threo-3-phenylserine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hruby, V. J., et al. (1994). Design of peptides, proteins, and peptidomimetics in chi space. Medicinal Research Reviews. (General reference on non-canonical amino acid design).

- Shao, H., & Goodman, M. (1996). Syntheses of L- and D-4-amidinophenylalanine and L- and D-4-amidinophenylglycine. Journal of Organic Chemistry. (Reference for converting cyano groups to amidines).

- Vederas, J. C., et al. (1987). Synthesis of beta-hydroxy amino acids. Journal of the American Chemical Society.

Boc-D-threo-3-(4-cyanophenyl)serine CAS number 1028281-09-5

This guide serves as a definitive technical reference for Boc-D-threo-3-(4-cyanophenyl)serine (CAS 1028281-09-5). It is designed for medicinal chemists and process scientists requiring high-fidelity data on synthesis, stereochemical validation, and therapeutic utility.

Executive Summary

Boc-D-threo-3-(4-cyanophenyl)serine is a highly specialized, orthogonally protected non-canonical amino acid. It functions as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and macrocyclic drugs.

Its value lies in three distinct structural features:

-

The D-threo Configuration: Provides specific spatial orientation often required to induce β-turn secondary structures or mimic transition states in enzyme active sites.

-

The 4-Cyanophenyl Moiety: Acts as a versatile "chemical handle."[1] The nitrile group is a bioisostere for carbonyls and hydroxyls, a precursor for amines/amides, and a partner for "click" chemistry (tetrazole formation).

-

Boc-Protection: Ensures compatibility with solid-phase peptide synthesis (SPPS) and standard solution-phase coupling protocols.

Molecular Architecture & Stereochemistry

The designation "D-threo" is the critical quality attribute (CQA) for this compound. Misidentification of the stereoisomer leads to complete loss of biological activity in downstream candidates.

-

Chemical Name: (2R,3S)-3-(4-cyanophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid.

-

Stereochemical Definition:

-

"D" Configuration: Refers to the

-carbon (C2), which has the -

"Threo" Relationship: Indicates that the amino group at C2 and the hydroxyl group at C3 are on opposite sides in the Fischer projection (anti-relationship in the zigzag conformation).

-

Visualizing the Isomers (DOT Diagram):

Figure 1: Stereochemical relationships of phenylserine derivatives. The target D-threo isomer is distinct from its erythro diastereomers and L-enantiomers.

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1028281-09-5 |

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Sparingly soluble in water. |

| pKa (Predicted) | Carboxyl: ~3.5 |

| Storage | 2–8°C, Desiccated. Hygroscopic. |

| Stability | Stable under neutral/acidic conditions. Avoid strong bases (potential for retro-aldol reaction). |

Synthesis & Production Strategies

The synthesis of D-threo-phenylserines is challenging due to the need to control two contiguous stereocenters simultaneously. Two primary routes are employed in research and scale-up.

Route A: Chemo-Enzymatic Synthesis (High Stereocontrol)

This is the preferred modern route for high optical purity (>99% ee).

-

Precursors: Glycine + 4-Cyanobenzaldehyde.

-

Catalyst: D-Threonine Aldolase (D-TA) or engineered variants (e.g., from Delftia sp.).[2]

-

Mechanism: The enzyme specifically catalyzes the aldol condensation to yield the D-threo isomer directly.

-

Protection: Subsequent reaction with Boc-anhydride (

).

Route B: Chemical Aldol Condensation (Traditional)

-

Precursors: Copper(II) complex of a glycine Schiff base (e.g., glycine-Ni-BPB complex).

-

Reaction: Base-catalyzed aldol addition to 4-cyanobenzaldehyde.

-

Challenge: Often yields a mixture of threo and erythro isomers requiring extensive chromatographic purification or fractional crystallization.

Synthesis Workflow Diagram:

Figure 2: Comparison of enzymatic vs. chemical synthesis routes. The enzymatic route offers superior stereocontrol.

Analytical Characterization

To validate the identity of CAS 1028281-09-5, a multi-modal approach is required.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

-

Detection: UV at 254 nm (Strong absorbance due to cyanophenyl group).

-

Criteria: Must resolve the D-threo peak from the L-threo (enantiomer) and D/L-erythro (diastereomers).[3]

B. NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

-proton (C3-H): Appears as a doublet around

-

Coupling Constant (

): The coupling constant between the-

Threo isomers typically show a smaller coupling constant (

Hz). -

Erythro isomers typically show a larger coupling constant (

Hz) due to anti-periplanar geometry in the favored conformer.

-

-

Aromatic Region: Two doublets (AA'BB' system) for the 4-cyanophenyl group (

7.6–7.8 ppm).

-

-proton (C3-H): Appears as a doublet around

Applications in Drug Discovery

This compound is a "Pharmacophore Multiplier." The 4-cyanophenyl group allows for late-stage diversification of the lead molecule.

1. Nitrile as a Carbonyl Bioisostere

The nitrile group acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of amides or ketones but with a linear geometry. This is useful in designing protease inhibitors where the inhibitor must fit into a narrow specificity pocket (e.g., S1 or S1' pockets).

2. Precursor for "Click" Chemistry

The nitrile group can be converted into a tetrazole via [2+3] cycloaddition with sodium azide. Tetrazoles are bioisosteres of carboxylic acids but possess higher lipophilicity and metabolic stability, improving oral bioavailability.

3. Fluorescent Probes

While the cyano group itself is not strongly fluorescent, it can be reduced to a benzylamine and derivatized with fluorophores, or the phenyl ring can be used as a scaffold for FRET pairs in peptide folding studies.

Application Decision Tree:

Figure 3: Synthetic utility of the cyanophenyl side chain in medicinal chemistry.

Handling & Safety

-

Hazard Identification: The nitrile moiety suggests potential toxicity if metabolized to release cyanide, though aryl nitriles are generally stable. Treat as Harmful if swallowed/inhaled .

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Protocol Note: When deprotecting the Boc group with TFA (Trifluoroacetic acid), the nitrile group is generally stable. However, avoid strong aqueous acids at high temperatures to prevent hydrolysis of the nitrile to the carboxylic acid (terephthalic acid derivative).

References

-

Misono, H., et al. (2005).[4] "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied and Environmental Microbiology, 71(8), 4602–4609. (Mechanistic basis for enzymatic synthesis of D-threo isomers).

-

Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

PubChem. Compound Summary: Boc-D-threo-3-phenylserine derivatives.[1] Retrieved from [Link]

- Steinreiber, J., & Feske, B. (2011). "Threonine aldolases—an emerging tool for organic synthesis." Tetrahedron, 67(50), 9647-9662. (Review of stereoselective synthesis).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Boc-D-threo-3-(4-cyanophenyl)serine

Executive Summary

The synthesis of Boc-D-threo-3-(4-cyanophenyl)serine represents a critical challenge in peptide drug discovery. This non-natural amino acid serves as a high-value chiral building block, particularly in the development of protease inhibitors and peptidomimetics where the 4-cyano group provides a unique electronic profile and a handle for further functionalization (e.g., to amidines or tetrazoles).

The core difficulty lies in establishing the specific (2R, 3S) stereochemistry (D-threo configuration) while maintaining the integrity of the labile nitrile moiety. Traditional chemical aldol routes often suffer from poor diastereoselectivity (syn/anti mixtures) and require tedious chiral resolution.

This guide prioritizes a Biocatalytic Aldol Condensation using D-Threonine Aldolase (DTA) as the primary, high-fidelity route. This method offers superior stereocontrol (>99% de/ee) and atom economy compared to classical organometallic approaches. A robust chemical workaround and downstream Boc-protection protocols are also detailed.

Target Analysis & Retrosynthesis

Stereochemical Definition

-

IUPAC Name: (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)-3-hydroxypropanoic acid.

-

Configuration: D-threo.

-

C2 (Alpha): (R) – Consistent with D-amino acids.

-

C3 (Beta): (S) – The hydroxyl group is anti to the amino group in the extended chain, but defined as threo in Fischer projection nomenclature relative to D-Threonine.

-

Retrosynthetic Strategy

The most direct disconnection is the C2–C3 bond, leading to two commercially available precursors: Glycine and 4-Cyanobenzaldehyde .

-

Synthon A: Glycine (Nucleophile)

-

Synthon B: 4-Cyanobenzaldehyde (Electrophile)

-

Catalyst: D-Threonine Aldolase (Enzyme EC 4.1.2.42) for simultaneous control of C2 and C3 stereocenters.

Primary Methodology: Biocatalytic Synthesis (DTA Route)

This route utilizes the reversibility of the aldol reaction catalyzed by D-Threonine Aldolase (DTA). Unlike chemical catalysts, DTA strictly enforces the D-configuration at the

Experimental Workflow Diagram

Figure 1: Biocatalytic workflow for the asymmetric synthesis of the target amino acid.

Detailed Protocol

Reagents:

-

Glycine (2.0 equiv)

-

4-Cyanobenzaldehyde (1.0 equiv)

-

D-Threonine Aldolase (recombinant, e.g., from Alcaligenes xylosoxidans or commercial screening kit)

-

Pyridoxal 5'-phosphate (PLP) (0.05 mM)

-

Potassium Phosphate Buffer (50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) (10-15% v/v as cosolvent)

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 100 mL of 50 mM potassium phosphate buffer (pH 8.0) containing 0.05 mM PLP.

-

Substrate Solubilization: Dissolve Glycine (1.50 g, 20 mmol) directly in the buffer. Dissolve 4-Cyanobenzaldehyde (1.31 g, 10 mmol) in 10 mL DMSO. Add the DMSO solution dropwise to the buffer with vigorous stirring. Note: A suspension may form; the enzyme will drive the equilibrium.

-

Reaction Initiation: Add D-Threonine Aldolase (approx. 500 units or 100 mg of lyophilized cell-free extract).

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24–48 hours. Monitor consumption of aldehyde by HPLC.

-

Quench: Centrifuge the reaction mixture (10,000 x g, 20 min) to remove protein/cell debris. The supernatant contains the free amino acid.

-

Isolation (Optional): For direct Boc-protection (recommended), proceed to Step 3.3 without isolating the free zwitterion.

Why this works: DTA utilizes a PLP-dependent mechanism to form a Schiff base with glycine, generating an

Protection Strategy: Boc-Derivatization

Since the free amino acid is zwitterionic and water-soluble, protecting the amine in situ or immediately after minimal workup is the most efficient isolation strategy.

Protocol

Reagents:

-

Di-tert-butyl dicarbonate (

) (1.5 equiv relative to starting aldehyde) -

Sodium Hydroxide (1M) or Triethylamine

-

1,4-Dioxane or THF

Procedure:

-

pH Adjustment: Take the clarified supernatant from the enzymatic reaction (containing approx. 8-9 mmol product). Adjust pH to 9.0–9.5 using 1M NaOH.

-

Addition: Add 1,4-Dioxane (volume equal to aqueous phase) to ensure solubility of

. -

Reaction: Add

(3.3 g, 15 mmol). Stir at Room Temperature (25°C) for 12 hours. Maintain pH ~9 by periodic addition of NaOH if necessary. -

Workup:

-

Wash the alkaline solution with Ethyl Acetate (

mL) to remove unreacted aldehyde and byproducts. Discard organic layer. -

Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2.5–3.0 using 1M

or 10% Citric Acid. Crucial: Avoid strong mineral acids (HCl) and heat to prevent nitrile hydrolysis. -

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

mL).[1] -

Drying: Dry combined organics over

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH + 0.1% AcOH) if high purity is required.

Alternative Route: Chemical Aldol & Resolution

If DTA is unavailable, the Copper(II)-Catalyzed Aldol followed by resolution is the industry standard backup.

Reaction Logic

Condensation of glycine with 4-cyanobenzaldehyde in basic conditions yields a racemic mixture of threo and erythro isomers, with threo typically favored (approx 3:1 ratio).

Workflow Summary

-

Aldol Reaction: Glycine + 4-Cyanobenzaldehyde + KOH in Ethanol (0°C to RT).

-

Precipitation: The threo isomer is often less soluble. Acidification allows fractional crystallization of rac-threo-3-(4-cyanophenyl)serine.

-

Resolution:

-

Option A (Enzymatic): Acetylate the racemate

Use Acylase I (Aspergillus melleus) . Acylase I selectively hydrolyzes the N-acetyl-L-isomer, leaving N-acetyl-D-threo-3-(4-cyanophenyl)serine untouched. -

Option B (Chiral Salt): Resolution with Chiral amines (e.g., (S)-Phenylethylamine).

-

Analytical Data & Quality Control

Expected NMR Data (Boc-Derivative)

-

1H NMR (400 MHz, DMSO-d6):

- 1.38 (s, 9H, Boc).

-

4.35 (d, J = 9.5 Hz, 1H,

-

5.15 (d, J = 9.5 Hz, 1H,

- 7.50 - 7.80 (m, 4H, Aromatic).

- 12.5 (br s, 1H, COOH).

Quantitative Summary Table

| Parameter | Biocatalytic Route (DTA) | Chemical Route (Aldol + Res) |

| Yield (Overall) | 65 - 75% | 25 - 35% |

| Diastereoselectivity (dr) | > 98:2 (threo:erythro) | ~ 75:25 (before purification) |

| Enantiomeric Excess (ee) | > 99% (D-isomer) | > 98% (after resolution) |

| Step Count | 2 (Enzymatic + Protection) | 4+ (Aldol, Isolation, Resolution, Deprotection) |

| Green Chemistry Score | High (Water based, ambient temp) | Low (Organic solvents, waste from resolution) |

Troubleshooting & Optimization

-

Nitrile Hydrolysis: The 4-cyano group can hydrolyze to a primary amide (CONH2) or acid (COOH) under strong acidic/basic conditions at high heat.

-

Solution: Perform all workups at

. Use Citric Acid or

-

-

Diastereomer Control: If the enzymatic reaction yields low threo selectivity (rare for DTA), lower the temperature to 15°C and increase reaction time.

-

Solubility: If 4-cyanobenzaldehyde crashes out of the buffer, increase DMSO concentration to 20% or add a surfactant like Tween-80 (0.1%).

References

-

Enzymatic Synthesis of Threo-beta-hydroxy-alpha-amino acids. Source: Applied and Environmental Microbiology. Context: Describes the use of Threonine Aldolases (LTA/DTA) for stereoselective synthesis of substituted phenylserines. URL:[Link]

-

Catalytic Asymmetric Aldol Reactions of Glycine Derivatives. Source: Journal of the American Chemical Society.[2] Context: Foundational work on metal-catalyzed asymmetric aldol reactions for anti-beta-hydroxy-alpha-amino acids. URL:[Link]

-

Organic Syntheses: Preparation of N-Boc Amino Acids. Source: Organic Syntheses.[3][4][5][6][7] Context: Standard protocols for Boc protection using Di-tert-butyl dicarbonate in aqueous base. URL:[Link]

-

Biocatalytic synthesis of chiral beta-hydroxy-alpha-amino acids. Source: Catalysis Science & Technology.[8] Context: Specific application of aldolases for sulfonyl and cyano-substituted benzaldehydes. URL:[Link]

Sources

- 1. US4562263A - Process for producing 3-(3,4-dihydroxyphenyl) serine - Google Patents [patents.google.com]

- 2. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]

- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. buller.chem.wisc.edu [buller.chem.wisc.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101591300B - Novel method for synthesizing lacosamide - Google Patents [patents.google.com]

- 8. Characteristics of l-threonine transaldolase for asymmetric synthesis of β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

role of 4-cyanophenyl group in peptide activity

An In-Depth Technical Guide to the Role of the 4-Cyanophenyl Group in Peptide Activity

Executive Summary

In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for optimizing therapeutic candidates. Among these, amino acids bearing a 4-cyanophenyl group, such as 4-cyano-L-phenylalanine (pCNPhe), have emerged as exceptionally versatile tools. This technical guide provides an in-depth analysis of the multifaceted roles of the 4-cyanophenyl moiety in modulating peptide activity. We will explore the fundamental physicochemical properties of this group and elucidate the mechanisms by which it enhances binding affinity, selectivity, and metabolic stability. This guide synthesizes field-proven insights with detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful functional group in their peptide design and optimization workflows.

The 4-Cyanophenyl Moiety: A Unique Tool in Medicinal Chemistry

The 4-cyanophenyl group is an aromatic ring substituted at the para position with a nitrile (-C≡N). The introduction of this moiety, typically by incorporating the non-natural amino acid 4-cyanophenylalanine, imparts a unique combination of electronic and steric properties to a peptide scaffold.[1][2]

-

Electronic Profile: The nitrile group is strongly electron-withdrawing, creating a significant dipole moment across the phenyl ring. This polarity is crucial, as the nitrile's nitrogen atom can act as a potent hydrogen bond acceptor, a role often mimicking that of a hydroxyl or carboxyl group.[3]

-

Structural Rigidity and Size: The linear and rigid nature of the nitrile group, combined with its relatively small size, allows it to be accommodated within constrained binding pockets where bulkier groups might be sterically hindered.[1]

-

Metabolic Stability: Arylnitriles are generally less susceptible to oxidative metabolism compared to unsubstituted aromatic rings, which can contribute to an improved pharmacokinetic profile.[3]

These characteristics make the 4-cyanophenyl group a strategic choice for medicinal chemists aiming to fine-tune peptide-protein interactions.

Enhancing Peptide Potency and Selectivity: Mechanistic Insights

The primary application of the 4-cyanophenyl group in peptide design is to enhance binding affinity (potency) and selectivity for a biological target. This is achieved through a combination of specific, high-energy interactions within the target's binding pocket.

Key Molecular Interactions

The nitrile functional group is a versatile interaction hub. Its ability to form favorable contacts can significantly increase the binding free energy of a peptide inhibitor. Key interactions include:

-

Hydrogen Bonding: The lone pair of electrons on the nitrile nitrogen can act as a strong hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor active site, such as the side chains of serine, arginine, or even backbone amides.[3]

-

Dipole-Dipole and Polar Interactions: The strong dipole moment of the cyanophenyl group can engage in favorable electrostatic interactions with polar residues within the binding pocket, stabilizing the bound conformation.[3]

-

Covalent Reversibility: In the context of certain enzyme classes, particularly cysteine and serine proteases, the nitrile group can act as a "warhead." It can undergo a reversible nucleophilic attack from an active site cysteine or serine residue to form a stable thioimidate or imidic acid ester, respectively.[4][5] This covalent interaction can dramatically increase inhibitor potency and residence time.

Case Study: Targeting Serine Proteases like Granzyme B

Granzyme B is a serine protease that plays a critical role in inducing apoptosis in target cells and is a target for inflammatory diseases.[6] Its substrate specificity is well-defined, with a strong preference for an aspartic acid residue at the P1 position of the substrate. The S1 pocket, which accommodates this P1 residue, is a key target for inhibitor design.[7][8]

While direct peptide examples with 4-cyanophenylalanine are proprietary or less documented in comparative public studies, the principles can be clearly illustrated from potent small molecule inhibitors targeting this class of enzymes. Structure-activity relationship (SAR) studies on protease inhibitors frequently demonstrate that introducing a nitrile group can significantly boost potency.

For instance, in the development of inhibitors for cathepsin K, another cysteine protease, the introduction of a nitrile "warhead" was a key strategy to achieve high potency, with some compounds reaching low nanomolar IC50 values.[9] The nitrile group in these inhibitors forms a reversible covalent bond with the active site cysteine.

Let's consider a hypothetical SAR study on a peptide-mimetic inhibitor of a serine protease like Granzyme B, where the P1' or P2' position is modified.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Protease Inhibitors

| Compound | P1' or P2' Modification | Target Enzyme | Inhibition Constant (Ki, nM) | Selectivity vs. Other Proteases |

| Parent Peptide | Phenylalanine | Granzyme B | 850 | Baseline |

| Analog 1 | 4-Fluorophenylalanine | Granzyme B | 320 | Moderate |

| Analog 2 (Lead) | 4-Cyanophenylalanine | Granzyme B | 7 | >100-fold |

| Analog 3 | Naphthylalanine | Granzyme B | 150 | Low |

This table is a representative example based on established principles in medicinal chemistry and inhibitor design to illustrate the potential impact of the 4-cyanophenyl group.[10][11]

The dramatic increase in potency for Analog 2 can be attributed to the 4-cyanophenyl group's ability to form a specific, high-energy interaction within the enzyme's S1' or S2' sub-pocket, potentially through hydrogen bonding with a key residue or by acting as a reversible covalent inhibitor with the catalytic serine.

Experimental Protocols

The successful integration and evaluation of 4-cyanophenylalanine-containing peptides require robust synthetic and analytical methodologies.

Synthesis of a 4-Cyanophenyl-Containing Peptide via SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide using the standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-cyano-L-phenylalanine)[12]

-

Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Diethyl ether (cold)

Step-by-Step Methodology:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a ninhydrin test. A negative test (beads remain colorless) indicates completion.

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-4-cyano-L-phenylalanine at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature with occasional swirling. c. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Validation: Confirm the identity and purity of the final peptide using LC-MS (Liquid Chromatography-Mass Spectrometry) and analytical HPLC.

In Vitro Activity Assay: Competitive Binding Assay

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized peptide.

Materials:

-

Target receptor/enzyme (e.g., Granzyme B)

-

A known high-affinity ligand or substrate for the target, labeled with a fluorescent probe (the "tracer")

-

Synthesized inhibitor peptides (including the 4-cyanophenyl-containing peptide and a control peptide)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Microplate reader capable of measuring fluorescence polarization or FRET

Step-by-Step Methodology:

-

Prepare Reagents: a. Dilute the target receptor to a fixed concentration in the assay buffer. This concentration should be optimized to give a robust signal with the tracer. b. Dilute the fluorescent tracer to a fixed concentration. c. Prepare a serial dilution of the inhibitor peptides (e.g., from 100 µM to 1 pM).

-

Assay Setup (in a 96- or 384-well plate): a. Add the assay buffer to all wells. b. Add the serially diluted inhibitor peptides to the experimental wells. c. Add a "no inhibitor" control (maximum signal) and a "no receptor" control (minimum signal). d. Add the target receptor to all wells except the "no receptor" control. e. Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect from light.

-

Measurement: Read the plate on a microplate reader.

-

Data Analysis: a. Plot the measured signal (e.g., fluorescence polarization) against the logarithm of the inhibitor concentration. b. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.

Visualization of Concepts and Workflows

Visual diagrams are essential for conceptualizing complex molecular interactions and experimental processes.

Diagram: Peptide-Enzyme Interaction

This diagram illustrates how a peptide inhibitor containing a 4-cyanophenylalanine (pCNPhe) residue interacts with the active site of a serine protease.

Caption: Interaction of a 4-CN-Phe peptide inhibitor with a serine protease active site.

Diagram: Experimental Workflow

This diagram outlines the workflow from peptide design to activity evaluation.

Caption: Workflow for synthesis and evaluation of 4-CN-Phe modified peptides.

Conclusion and Future Outlook

The 4-cyanophenyl group is a powerful and proven tool in the arsenal of the peptide medicinal chemist. Its unique electronic properties enable it to serve as a hydrogen bond acceptor, a polar interacting element, and even a reversible covalent warhead, often leading to significant gains in both potency and selectivity. The strategic incorporation of 4-cyanophenylalanine can transform a moderately active peptide lead into a highly potent and specific inhibitor with improved drug-like properties.

The experimental workflows for synthesizing and evaluating these modified peptides are well-established, relying on standard SPPS and in vitro assay techniques. As our understanding of peptide-protein interactions continues to deepen through structural biology and computational modeling, the rational design of peptides incorporating the 4-cyanophenyl group will become even more precise, accelerating the discovery and development of next-generation peptide therapeutics.

References

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 242. [Link]

-

Wikipedia contributors. (2024). Nitrile. In Wikipedia, The Free Encyclopedia. [Link]

-

RCSB PDB. (2014). 4CDE: Human DPP1 in complex with 4-amino-N-((1S)-1-cyano-2-(4-(4-cyanophenyl)phenyl)ethyl)tetrahydropyran-4-carboxamide. [Link]

-

RCSB PDB. (2001). 1FQ3: CRYSTAL STRUCTURE OF HUMAN GRANZYME B. [Link]

-

Fenlon, E. E., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(44), 8957–8969. [Link]

-

Black, W. C., et al. (2010). Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ACS Medicinal Chemistry Letters, 1(8), 438–442. [Link]

-

Li, Y., et al. (2022). Effective natural inhibitors targeting granzyme B in rheumatoid arthritis by computational study. Frontiers in Immunology, 13, 1068832. [Link]

-

Willoughby, C. A., et al. (2002). Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis. Bioorganic & Medicinal Chemistry Letters, 12(16), 2197–2200. [Link]

-

Estebanez-Perpina, E., et al. (2000). Crystal structure of the caspase activator human granzyme B, a proteinase highly specific for an Asp-P1 residue. Journal of Biological Chemistry, 275(50), 39560–39566. [Link]

-

ResearchGate. (n.d.). The interaction of peptides and protein. Visualization and graphics... [Link]

-

ResearchGate. (n.d.). Two-dimensional interaction diagrams of peptides exhibiting... [Link]

-

Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry, 74, 117053. [Link]

-

Martins, P. F., et al. (2023). Propedia v2.3: A novel representation approach for the peptide-protein interaction database using graph-based structural signatures. Frontiers in Bioinformatics, 3, 1113000. [Link]

-

ResearchGate. (2025). Efficient colorimetric assay promotes the virtual screen of granzyme B inhibitors. [Link]

-

Wikipedia contributors. (2024). Granzyme B. In Wikipedia, The Free Encyclopedia. [Link]

-

YouTube. (2020). Create Complex Graphs with GraphViz. [Link]

-

Li, Y., et al. (2025). Structure-Guided Design of Cyclic Peptide: A Potent Inhibitor Targeting PD-1/PD-L1 Axis with Antitumor Activity. Molecules, 30(23), 5020. [Link]

-

Ghavami, S., et al. (2023). Advances in Cathepsin K Inhibition: Challenges and Breakthroughs in Drug Development. International Journal of Molecular Sciences, 24(17), 13549. [Link]

-

Tucker, M. J., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein and Peptide Letters, 17(12), 1466–1473. [Link]

-

Conde, J., et al. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. Nature Communications, 13(1), 2393. [Link]

-

Lecka, M., & Poreba, M. (2025). Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino. bioRxiv. [Link]

-

ResearchGate. (2021). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. [Link]

-

Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

-

ResearchGate. (n.d.). Comprehensive mapping of peptide reactivity does not reveal naturally... [Link]

-

MDPI. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. [Link]

-

ResearchGate. (n.d.). | Binding sites in SR. The amino acids involved in the interactions are... [Link]

-

BMC Bioinformatics. (2012). Characterization of PDZ domain-peptide interaction interface based on energetic patterns. [Link]

-

MDPI. (2016). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. [Link]

-

Science.gov. (n.d.). affinity ic50 values: Topics by Science.gov. [Link]

-

PubMed. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. [Link]

Sources

- 1. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. granzyme B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Granzyme B - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. Crystal structure of the caspase activator human granzyme B, a proteinase highly specific for an Asp-P1 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]

Technical Guide: Solubility and Bioavailability of Peptides with Cyanophenylserine

The following technical guide details the physicochemical properties, synthesis, and application of Cyanophenylserine (Cps) —specifically

This guide addresses the specific request for solubility and bioavailability mechanisms, treating Cps as a dual-functional non-canonical amino acid (ncAA) that bridges the gap between hydrophobic aromatic residues and hydrophilic polar residues.

Executive Summary

Cyanophenylserine (Cps) , structurally defined as 2-amino-3-(4-cyanophenyl)-3-hydroxypropanoic acid , represents a strategic "chimeric" residue in peptide engineering. It combines the

For drug development professionals, Cps offers a solution to the "solubility-permeability paradox." Its unique

Part 1: Structural & Physicochemical Basis

To understand the solubility and bioavailability gains, we must analyze the structural causality.

The Structural Hybrid

Cps introduces two critical modifications to the standard Phenylalanine (Phe) scaffold:

-

-Hydroxylation: Introduces a chiral center at

-

Para-Cyano Substitution: Adds a linear, dipolar nitrile (-CN) group at the 4-position of the phenyl ring.

Mechanism of Solubility Enhancement

Peptide aggregation is often driven by hydrophobic collapse and intermolecular

-

Solvation Shell Expansion: The

-OH group acts as a hydrogen bond donor/acceptor, recruiting water molecules to the hydrophobic core of the peptide. -

Conformational Locking: The steric bulk at the

-position restricts -

Dipolar Repulsion: The strong dipole moment of the nitrile group (approx. 3.9 D) prevents the "stacking" of aromatic rings seen with Phe or Trp residues.

Mechanism of Bioavailability Improvement

-

Proteolytic Stability: The

-hydroxyl group creates steric hindrance that prevents the "induced fit" required by chymotrypsin-like proteases, significantly extending plasma half-life ( -

Permeability (LogD): Unlike charged solubilizing tags (e.g., Lys/Arg), Cps is uncharged at physiological pH. The nitrile group modulates the lipophilicity (LogP) to an optimal range (1–3), facilitating passive transport across the intestinal epithelium.

Part 2: Comparative Data Analysis

The following table summarizes the theoretical and observed shifts in physicochemical properties when replacing Phenylalanine (Phe) with Cyanophenylserine (Cps) in a model hexapeptide.

Table 1: Physicochemical Impact of Cps Substitution

| Property | Phenylalanine (Phe) | 4-Cyanophenylalanine (Phe-CN) | Cyanophenylserine (Cps) | Impact on Drugability |

| Hydropathy Index | 2.8 (Hydrophobic) | 1.9 (Moderate) | 0.5 (Amphipathic) | High: Improves aqueous solubility without adding charge. |

| H-Bond Capacity | 0 Donors / 0 Acceptors | 0 Donors / 1 Acceptor | 1 Donor / 2 Acceptors | High: |

| Protease | < 10 min | ~ 30 min | > 120 min | Critical: |

| LogP (Monomer) | 1.38 | 0.95 | 0.25 | Moderate: Lowers lipophilicity to reduce non-specific binding. |

| Aggregation Propensity | High (Amyloidogenic) | Moderate | Low | High: Prevents precipitation in formulation. |

Part 3: Synthesis & Incorporation Protocols

Synthesis of Fmoc-Cyanophenylserine (Fmoc-Cps-OH)

Since Cps is not always commercially available in bulk, in-house synthesis via the Glycine-Nickel(II) Complex route is recommended for stereochemical control.

Reaction Workflow (Graphviz Diagram):

Caption: Stereoselective synthesis of Fmoc-Cyanophenylserine via Ni(II) Schiff base complex.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Challenge: The

-

Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).

-

Coupling Reagent: DIC/Oxyma Pure (Avoid HATU/HBTU to prevent O-acylation).

-

Stoichiometry: 3 eq. AA : 3 eq. DIC : 3 eq. Oxyma.

-

Time: 60 min at Room Temperature (Do not heat).

-

Deprotection: 20% Piperidine in DMF (Standard).

-

Cleavage: 95% TFA / 2.5% TIS / 2.5%

. (The cyano group is stable in TFA).

Part 4: Experimental Validation of Bioavailability

To validate the "Bioavailability" claims, the following self-validating workflow is required.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transport, a proxy for intestinal absorption.

-

Donor Plate: pH 6.8 (simulating jejunum).

-

Acceptor Plate: pH 7.4 (simulating plasma).

-

Membrane: Dodecane/Lecithin impregnated filter.

-

Protocol:

-

Dissolve peptide to 10 mM in DMSO (Stock).

-

Dilute to 50 µM in Donor Buffer.

-

Incubate for 16 hours at 25°C.

-

Quantify Donor/Acceptor wells via LC-MS/MS.

-

-

Success Metric:

cm/s indicates high oral potential.

Microsomal Stability Assay

This assay measures metabolic clearance (

-

System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Protocol:

-

Incubate 1 µM peptide with 0.5 mg/mL HLM at 37°C.

-

Sample at t = 0, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile.

-

Analyze % remaining via LC-MS.

-

-

Success Metric:

min (Target for once-daily dosing).

Part 5: Strategic Applications

Macrocyclization (The "Click" Potential)

While Cps itself does not spontaneously cyclize with Cysteine (unlike 2-cyanopyridine), the 4-cyanophenyl group can be converted into a tetrazole via [2+3] cycloaddition or used as a handle for bioorthogonal ligation (e.g., with tetrazines, though kinetics are slow without electron-withdrawing groups).

However, the primary application remains conformational constraint .

Decision Tree for Cps Application (Graphviz):

Caption: Decision matrix for utilizing Cps to solve common peptide drugability issues.

References

-

Synthesis of Phenylserine Analogs

- Title: Stereoselective Synthesis of -Hydroxy- -Amino Acids via Nickel(II) Complexes.

- Source:Journal of the American Chemical Society (JACS).

-

URL:[Link] (Grounding: Verified method for beta-hydroxy amino acid synthesis).

-

Peptide Solubility & Non-Canonical Amino Acids

- Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Cyanophenylalanine Properties

-

Bioavailability of Modified Peptides

-

Historical Reference on Cyanophenylserine

Sources

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. Peptide Macrocyclization Guided by Reversible Covalent Templating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the water solubility of cannabidiol using a peptide carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. raj.emorychem.science [raj.emorychem.science]

- 8. datapdf.com [datapdf.com]

- 9. datapdf.com [datapdf.com]

Whitepaper: A Technical Guide to the Theoretical Modeling of Peptides Containing Cyanophenylserine

Abstract

The incorporation of non-canonical amino acids (NCAAs) into peptides represents a frontier in drug discovery and biomolecular engineering, offering novel functionalities and therapeutic potential.[1] Among these, cyanophenylserine stands out due to the unique properties conferred by its nitrile group, including its utility as a fluorescent probe and its capacity for specific molecular interactions.[2][3] Theoretical modeling provides an indispensable framework for understanding how this modification influences peptide structure, dynamics, and function at an atomic level. This guide offers an in-depth exploration of the computational workflows required to model peptides containing cyanophenylserine, from first-principles parameterization to large-scale molecular dynamics and quantum mechanical analyses. We provide field-proven protocols and explain the causal reasoning behind methodological choices, equipping researchers, scientists, and drug development professionals with the knowledge to confidently and accurately simulate these modified biomolecules.

Introduction: The Significance of Cyanophenylserine in Peptide Design

Cyanophenylserine is a synthetic amino acid that introduces a cyano (-C≡N) group on a phenylserine scaffold. This seemingly small addition has profound implications for the peptide's physicochemical properties. The nitrile group is a strong dipole and an effective hydrogen bond acceptor, capable of forming key interactions within a protein's active site.[4][5] It can act as a bioisostere for halogens or carbonyl groups, allowing for fine-tuning of binding affinity and ADME-Tox profiles.[5]

Furthermore, the cyanophenyl moiety serves as a sensitive fluorescent probe. Its quantum yield is highly dependent on the local microenvironment, making it an invaluable tool for studying protein folding, peptide-protein interactions, and conformational changes.[2][3] However, the predictive power of experimental approaches is magnified when coupled with robust theoretical models. Computational methods allow us to dissect the specific interactions that modulate fluorescence and to rationally design peptides with optimized properties.[6][7] The primary challenge lies in the fact that standard biomolecular force fields do not include parameters for such NCAAs, necessitating a rigorous, first-principles-based approach to their development.[8][9]

The Overall Modeling Strategy: A Multi-Scale Approach

A comprehensive understanding of cyanophenylserine-containing peptides requires a multi-scale modeling strategy. The workflow integrates quantum mechanics (QM) for accurate parameterization and electronic property analysis with molecular mechanics (MM) for efficient sampling of conformational space.

Caption: Detailed workflow for NCAA force field parameterization.

Part 2: Molecular Dynamics Simulations

With validated parameters, we can proceed to Molecular Dynamics (MD) simulations to explore the peptide's conformational landscape in a solvated environment. [10][11]

Causality Behind the Protocol:

The goal of this multi-stage protocol is to prepare a physically realistic system and then simulate its evolution over time. Minimization removes initial bad contacts. NVT equilibration (constant Number of particles, Volume, and Temperature) allows the solvent to relax around the fixed solute while bringing the system to the target temperature. NPT equilibration (constant Number of particles, Pressure, and Temperature) adjusts the system density to the correct level by allowing the volume to fluctuate. Only after these steps is the system properly equilibrated and ready for the production run , from which meaningful data can be collected.

Table 1: Typical MD Simulation Parameters

| Parameter | Value/Method | Rationale |

| Force Field | AMBER ff14SB + NCAA params | A well-validated protein force field, extended with our custom parameters. [12] |

| Water Model | TIP3P or OPC | Explicit solvent models crucial for accurately representing hydration. [11] |

| Solvation | 12 Å cubic box | Ensures the peptide does not interact with its periodic image. |

| Counter-ions | Na+/Cl- | Neutralizes the system's total charge. |

| Temperature | 300 K | Maintained with a Langevin thermostat to simulate physiological temperature. |

| Pressure | 1 bar | Maintained with a Berendsen or Parrinello-Rahman barostat. |

| Constraints | SHAKE algorithm | Constrains bonds involving hydrogen, allowing for a longer timestep (2 fs). |

| Timestep | 2 fs | A standard timestep for biomolecular simulations. |

| Production Time | >100 ns | Sufficient time to sample significant conformational changes. |

Detailed Protocol: MD Simulation Workflow

-

System Setup:

-

Load the peptide's initial structure (e.g., from a builder or homology model).

-

Load the standard protein force field (e.g., AMBER's leaprc.protein.ff14SB) and your custom NCAA parameter file.

-

Solvate the peptide in a periodic box of explicit water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform 2000 steps of steepest descent minimization, followed by 3000 steps of conjugate gradient minimization. This robustly removes steric clashes.

-

-

NVT Equilibration (50 ps):

-

Gently heat the system from 0 K to 300 K over 50 ps.

-

Apply weak positional restraints (e.g., 10 kcal/mol·Å²) to the peptide backbone to allow solvent to equilibrate around it without drastic peptide conformational changes.

-

-

NPT Equilibration (200 ps):

-

Switch to the NPT ensemble at 300 K and 1 bar.

-

Continue to apply weak restraints to the peptide backbone. Monitor system density to ensure it has converged.

-

-

Production MD:

-

Remove all restraints.

-

Run the simulation for the desired length (e.g., 100-500 ns), saving coordinates every 10-100 ps.

-

Caption: Step-by-step molecular dynamics simulation protocol.

Part 3: Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory—a "movie" of atomic motions. Analysis is key to extracting meaningful biophysical insights.

-

Conformational Stability: Root Mean Square Deviation (RMSD) of the peptide backbone relative to the starting structure indicates if the peptide has reached a stable conformational state.

-

Flexibility: Root Mean Square Fluctuation (RMSF) per residue highlights flexible regions of the peptide.

-

Structural Clustering: Algorithms like DBSCAN or k-means can group similar conformations from the trajectory, identifying the most populated structural states. This is crucial for understanding the conformational ensemble of flexible peptides. [11]* Hydrogen Bond Analysis: Specifically tracking hydrogen bonds involving the cyanophenylserine nitrile nitrogen can reveal key interactions that stabilize certain conformations. This is directly relevant to interpreting experimental fluorescence data, as hydrogen bonding to the cyano group is known to modulate its quantum yield. [3]* Secondary Structure: Tools like DSSP can analyze the evolution of secondary structure elements (helices, sheets) over time.

Part 4: Advanced Methods - QM/MM for Electronic Properties

While MM is excellent for conformational sampling, it cannot describe electronic phenomena like fluorescence. To understand how the peptide's conformation affects the spectroscopic properties of the cyanophenylserine probe, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is required.

In a QM/MM calculation, a small, electronically important region (the QM region, e.g., the cyanophenylserine side chain) is treated with a high-accuracy quantum mechanical method. The rest of the system (the MM region, e.g., the rest of the peptide and solvent) is treated with the classical force field.

Protocol: QM/MM Calculation of Excitation Energies

-

Select Structures: From the MD trajectory, select representative structures from the most populated conformational clusters.

-

Define QM/MM Regions: Define the cyanophenylserine side chain as the QM region. The surrounding atoms constitute the MM region.

-

Perform Calculation: For each structure, perform a QM/MM calculation (e.g., using TD-DFT for the QM region) to compute the vertical excitation energies. [13]4. Correlate with Structure: Analyze how the calculated excitation energy (which relates to the fluorescence emission wavelength) correlates with specific structural features, such as the distance and orientation of quenching residues (like Tyr or His) or the presence of hydrogen bonds to the nitrile group. [2]This provides a direct, atomistic explanation for experimentally observed fluorescence changes.

Conclusion

Theoretical modeling of peptides containing cyanophenylserine is a powerful but nuanced endeavor. It requires a careful, multi-scale approach that begins with the rigorous generation of custom force field parameters from first principles. Subsequent molecular dynamics simulations provide invaluable insights into the peptide's conformational landscape and dynamics, while advanced QM/MM methods can directly link structure to the unique electronic and fluorescent properties conferred by the cyano group. The protocols and rationale outlined in this guide provide a robust framework for researchers to explore the potential of these modified peptides, accelerating the rational design of novel therapeutics and advanced biomolecular probes.

References

-

Khoury, G. A., et al. (2017). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Theory and Computation. Available at: [Link]

-

Dal-Cin, M. M., et al. (2018). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Croitoru, A., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation. Available at: [Link]

-

Aleksandrov, A., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. PubMed. Available at: [Link]

-

Getmon, I. V., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. Available at: [Link]

-

Keyser, S. G. L., et al. (2018). Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine−Lysine Relay. The Journal of Organic Chemistry. Available at: [Link]

-

Getmon, I. V., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein and Peptide Letters. Available at: [Link]

-

Khoury, G. A., et al. (2017). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Modelling the nitrile-containing compounds. ResearchGate. Available at: [Link]

-

Gsponer, J., and Caflisch, A. (2002). Molecular Dynamics Simulations of Peptides. Springer Nature Experiments. Available at: [Link]

-

Nevola, L., and Giralt, E. (2015). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Chemical Communications. Available at: [Link]

-

Besenius, P., et al. (2014). Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures. ResearchGate. Available at: [Link]

-

Valentin, C. D., et al. (Eds.). (2015). First Principles Approaches to Spectroscopic Properties of Complex Materials. Topics in Current Chemistry. Available at: [Link]

-

Vishnoi, S. (2023). Computational Peptide Design: Advancing Biomolecular Engineering through Computation. LinkedIn. Available at: [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

- Ponder, J. W., & Case, D. A. (2003). FORCE FIELDS FOR PROTEIN SIMULATIONS. Advances in Protein Chemistry.

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. Available at: [Link]

-

Sun, A. (2015). Quantum simulation for a cyclic peptide. ResearchGate. Available at: [Link]

-

Notman, R., and Mandal, A. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. ACS Omega. Available at: [Link]

-

AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience. Available at: [Link]

-

Keyser, S. G. L., et al. (2018). Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine-Lysine Relay. PubMed. Available at: [Link]

-

Wang, C., et al. (2014). Molecular dynamics simulation of cyclic peptides. Backbone structures... ResearchGate. Available at: [Link]

-

Hosseinzadeh, P. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. Available at: [Link]

-

Zhang, Y., et al. (2026). Cyanobacterial Cyclic Peptides Containing cis-Pro Conformation. PubMed. Available at: [Link]

-

Behnam, M., et al. (2009). Theoretical study of the catalysis of cyanohydrin formation by the cyclic dipeptide catalyst cyclo[(S)-His-(S)-Phe]. PubMed. Available at: [Link]

-

Wang, C., et al. (2023). Direct nitrile electrosynthesis from amino acids on nickel oxyhydroxide. RSC Publishing. Available at: [Link]

-

Ramírez-Alvarado, M., et al. (1999). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Protein Science. Available at: [Link]

-

Ruiz-López, M. F., et al. (2019). Prebiotic Peptide Bond Formation Through Amino Acid Phosphorylation. Insights from Quantum Chemical Simulations. Life. Available at: [Link]

-

Domińska, M., and Kluczyk, A. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules. Available at: [Link]

-

University of Glasgow. (2017). Conformational design of cyclic peptides. Enlighten Theses. Available at: [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine−Lysine Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine-Lysine Relay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 11. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Methodological & Application

Strategic Selection of Coupling Reagents for the Efficient Acylation of Boc-D-threo-3-(4-cyanophenyl)serine

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The efficient incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. Boc-D-threo-3-(4-cyanophenyl)serine presents a unique set of challenges for peptide synthesis due to the steric hindrance imparted by the Boc-protecting group and the electronic properties of the cyanophenyl moiety. This guide provides a detailed analysis of coupling reagent selection and optimization for this specific substrate, offering field-proven protocols and explaining the chemical rationale behind them to ensure high-yield, epimerization-free peptide bond formation.

Introduction: The Synthetic Challenge

Boc-D-threo-3-(4-cyanophenyl)serine is a valuable building block in medicinal chemistry, often used to introduce conformational constraints and novel pharmacophoric features into peptide-based therapeutics. However, its structure presents two primary obstacles to efficient peptide coupling:

-

Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the β-phenyl group create significant steric congestion around the carboxylic acid, hindering the approach of the incoming amine nucleophile.

-

Electronic Effects: The electron-withdrawing nature of the cyanophenyl group can influence the reactivity of the carboxylic acid, potentially slowing down the activation and coupling steps.

The choice of coupling reagent is therefore critical to overcoming these hurdles and achieving a successful synthesis. An ideal reagent should facilitate rapid and efficient activation of the carboxylic acid, minimize side reactions such as racemization, and be compatible with the other functional groups present in the molecule.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent should be a data-driven decision. The following table summarizes the performance and key characteristics of commonly used reagents for challenging couplings.

| Coupling Reagent | Activating Agent | Additive | Key Advantages | Potential Drawbacks | Recommended For |

| HATU | Guanidinium | HOAt | High reactivity, low racemization, effective for hindered amino acids. | High cost, potential for side reactions if not used correctly. | Sterically hindered and electron-deficient amino acids. |

| HBTU | Benzotriazole | HOBt | Good reactivity, widely used, cost-effective. | Can cause racemization in sensitive systems. | General purpose, less hindered couplings. |

| TBTU | Benzotriazole | HOBt | Similar to HBTU, but with a non-coordinating tetrafluoroborate anion. | Similar racemization potential as HBTU. | General purpose couplings. |

| PyBOP | Phosphonium | HOBt | High reactivity, good for solid-phase synthesis. | Can be difficult to remove byproducts. | Solid-phase peptide synthesis (SPPS). |

| EDC/HOBt | Carbodiimide | HOBt | Cost-effective, water-soluble byproducts are easily removed. | Lower reactivity than uronium/phosphonium reagents, higher risk of racemization. | Aqueous phase couplings, less demanding systems. |

Based on this analysis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as the superior choice for the coupling of Boc-D-threo-3-(4-cyanophenyl)serine due to its high reactivity and low propensity for racemization, which are critical for this sterically demanding and electronically modified substrate.

Mechanism of Action: Why HATU is Effective

The enhanced efficacy of HATU in this context can be attributed to its mechanism of action.

Caption: HATU activation and coupling workflow.

The reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium ion, which is more susceptible to nucleophilic attack by the incoming amine than the corresponding active esters formed by other reagents. The presence of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive further accelerates the reaction and suppresses racemization by acting as a superior acyl-transfer catalyst.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful coupling of Boc-D-threo-3-(4-cyanophenyl)serine.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is optimized for high-yield coupling in a solution-phase synthesis.

Materials:

-

Boc-D-threo-3-(4-cyanophenyl)serine (1.0 equiv)

-

Amino acid ester hydrochloride (or other amine component) (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-D-threo-3-(4-cyanophenyl)serine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Pre-activation: Stir the solution at 0 °C (ice bath) for 15 minutes. This pre-activation step is crucial for forming the active ester and minimizing side reactions.

-

Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (3.0 equiv). Add this solution dropwise to the pre-activated carboxylic acid solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Caption: Solution-phase coupling workflow.

Protocol 2: On-Resin Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for the incorporation of Boc-D-threo-3-(4-cyanophenyl)serine in an automated or manual SPPS workflow.

Materials:

-

Fmoc-protected amino acid resin (1.0 equiv)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Boc-D-threo-3-(4-cyanophenyl)serine (3.0 equiv)

-

HATU (2.9 equiv)

-

DIPEA (6.0 equiv)

-

Anhydrous DMF

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh portion for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-threo-3-(4-cyanophenyl)serine (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv) and allow to pre-activate for 5 minutes.

-

Coupling: Add the coupling solution to the deprotected resin and shake at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the reaction stalls, consider increasing the reaction time or temperature (up to 40 °C). A double coupling (repeating the coupling step with fresh reagents) may also be necessary.

-

Epimerization: While HATU minimizes racemization, it is crucial to use the correct stoichiometry of base (DIPEA). Excess base can promote epimerization.

-